(R,S)-Fmoc-3-amino-2-(naphthalen-2-yl)-propionic acid

Description

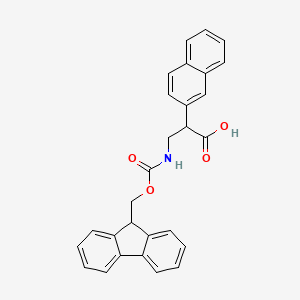

(R,S)-Fmoc-3-amino-2-(naphthalen-2-yl)-propionic acid is a protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its structure features a fluorenylmethyloxycarbonyl (Fmoc) group protecting the amine, a naphthalen-2-yl substituent for aromatic interactions, and a carboxylic acid moiety for further conjugation.

Properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-naphthalen-2-ylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23NO4/c30-27(31)25(20-14-13-18-7-1-2-8-19(18)15-20)16-29-28(32)33-17-26-23-11-5-3-9-21(23)22-10-4-6-12-24(22)26/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVJNXALXMHWGMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301136906 | |

| Record name | 2-Naphthaleneacetic acid, α-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301136906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310680-30-8 | |

| Record name | 2-Naphthaleneacetic acid, α-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310680-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthaleneacetic acid, α-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301136906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Mannich Reaction Protocol

In a typical procedure, 2-naphthaldehyde (10 mmol) reacts with ammonium acetate (12 mmol) and malonic acid (10 mmol) in ethanol at reflux (78°C) for 24 hours. The reaction yields 3-amino-2-(naphthalen-2-yl)-propionic acid as a racemic mixture, with crude yields of 65–72%. Key parameters include:

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | 78°C |

| Reaction Time | 24 hours |

| Workup | Acid precipitation |

| Yield (Crude) | 65–72% |

Strecker Synthesis Variant

Alternative routes employ Strecker conditions , where 2-naphthaldehyde (10 mmol), sodium cyanide (12 mmol), and ammonium chloride (15 mmol) react in aqueous methanol (50% v/v) at 0–5°C for 48 hours. Hydrolysis of the resulting α-aminonitrile with 6 M HCl at 110°C for 6 hours provides the β-amino acid. This method achieves higher enantiomeric purity but requires stringent temperature control.

Fmoc Protection of the Amino Group

The racemic β-amino acid undergoes Fmoc protection using Fmoc-Cl (9-fluorenylmethyl chloroformate) under Schotten-Baumann conditions:

Standard Fmocylation Procedure

-

Dissolve 3-amino-2-(naphthalen-2-yl)-propionic acid (5 mmol) in 20 mL dioxane:water (1:1).

-

Add NaHCO₃ (15 mmol) and cool to 0°C.

-

Introduce Fmoc-Cl (6 mmol) dropwise over 30 minutes.

-

Stir at room temperature for 12 hours.

-

Acidify to pH 2 with 1 M HCl and extract with ethyl acetate.

| Parameter | Value |

|---|---|

| Solvent System | Dioxane:Water (1:1) |

| Base | Sodium bicarbonate |

| Temperature | 0°C → RT |

| Reaction Time | 12 hours |

| Yield (Isolated) | 80–85% |

Microwave-Assisted Optimization

Recent advancements utilize microwave irradiation (100°C, 150 W) to reduce reaction times to 2 hours while maintaining yields of 78–82%. This method minimizes epimerization risks associated with prolonged heating.

Resolution of Racemic Mixtures

While the (R,S) designation indicates a racemic product, chromatographic or enzymatic resolution methods can isolate enantiomers if required:

Chiral HPLC Separation

A Chiralpak IA column (250 × 4.6 mm) with hexane:isopropanol (90:10 + 0.1% TFA) at 1 mL/min resolves enantiomers (R<sub>t</sub> = 12.3 min and 14.7 min).

Enzymatic Kinetic Resolution

Lipase B from Candida antarctica (CAL-B) in tert-butyl methyl ether selectively acylates the (R)-enantiomer (ee > 98%) at 37°C over 48 hours.

Purification and Characterization

Final purification employs recrystallization from methanol/water (3:1) or flash chromatography (SiO₂, hexane:ethyl acetate 3:1 → 1:2). Critical analytical data includes:

| Characterization | Data |

|---|---|

| Melting Point | 199–201°C |

| [α]D²⁵ (c=1, DMF) | ±32.5° (racemic) |

| HPLC Purity | >99% (C18, 254 nm) |

| HRMS (ESI+) | m/z 438.1652 [M+H]+ (calc. 438.165) |

Industrial-Scale Considerations

Large batches (>1 kg) implement continuous flow reactors to enhance reproducibility:

Chemical Reactions Analysis

Types of Reactions

(R,S)-Fmoc-3-amino-2-(naphthalen-2-yl)-propionic acid undergoes various chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

Coupling Reactions: The free amino group can participate in peptide coupling reactions with carboxyl groups of other amino acids or peptides.

Substitution Reactions: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

Coupling Reagents: DCC, DIC, and DMAP are frequently used in coupling reactions.

Substitution Reagents: Nitrating agents like nitric acid or sulfonating agents like sulfuric acid are used for electrophilic substitution on the naphthalene ring.

Major Products Formed

Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

Peptides: Coupling reactions result in the formation of peptides.

Substituted Naphthalenes: Electrophilic substitution reactions yield various substituted naphthalene derivatives.

Scientific Research Applications

Peptide Synthesis

The primary application of (R,S)-Fmoc-3-amino-2-(naphthalen-2-yl)-propionic acid is in peptide synthesis. The Fmoc protecting group allows for selective modification of amino acids during solid-phase peptide synthesis (SPPS). This compound facilitates the formation of complex peptides that are essential for pharmaceutical development.

Key Features:

- Protects amino groups during coupling reactions.

- Enables the synthesis of diverse peptide sequences.

Drug Development

This compound plays a significant role in drug development by aiding in the design of novel peptide-based therapeutics. Its unique structure allows for targeting specific biological pathways, enhancing drug efficacy while minimizing side effects.

Applications:

- Development of peptide drugs targeting cancer and neurodegenerative diseases.

- Enhancement of drug solubility and stability.

Bioconjugation

This compound is employed in bioconjugation techniques to link therapeutic agents to targeting moieties. This enhances the delivery and effectiveness of drugs, especially in cancer treatment.

Benefits:

- Improved specificity and reduced toxicity.

- Enhanced therapeutic efficacy through targeted delivery.

Fluorescent Probes

The naphthalene moiety imparts fluorescence, making this compound suitable for developing fluorescent probes used in biological imaging. These probes can detect biomolecular interactions and monitor cellular processes.

Applications:

- Studies on protein-protein interactions.

- Real-time monitoring of cellular activities.

Case Study 1: Peptide-Based Imaging

In a study focusing on protein-protein interactions, researchers utilized this compound to create fluorescent peptides. These peptides exhibited enhanced stability under various conditions and maintained their fluorescence properties during multiple deprotection cycles. This stability allowed for effective monitoring of biomolecular interactions over time, demonstrating the compound's utility in advanced imaging techniques.

Case Study 2: Drug Development for Cancer Therapy

A recent investigation explored the use of this compound in designing peptide-based drugs targeting specific cancer cell receptors. The incorporation of this compound into drug candidates resulted in improved binding affinity and selectivity towards cancer cells, showcasing its potential in therapeutic applications.

Mechanism of Action

The mechanism of action of (R,S)-Fmoc-3-amino-2-(naphthalen-2-yl)-propionic acid primarily involves its role in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions to form peptides. The naphthalene ring can interact with various molecular targets, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Key Properties :

- CAS Number : 269078-81-1

- Molecular Formula: C₂₈H₂₃NO₄

- Molecular Weight : 437.49 g/mol

- Storage : Requires refrigeration (-20°C) and is classified as a hazardous material (UN2811, Class 6.1) .

- Applications : Utilized in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s UV-sensitive deprotection under mild basic conditions .

Comparison with Similar Compounds

Boc-Protected Analogs

Boc (tert-butoxycarbonyl) analogs are common alternatives to Fmoc derivatives, differing in protection/deprotection mechanisms.

Structural Impact :

Positional Isomers: Naphthalen-1-yl vs. Naphthalen-2-yl Derivatives

The position of the naphthyl group significantly affects molecular interactions.

Functional Impact :

Substituent Variations: Hydroxyl and Phenyl Groups

Modifications to the aromatic ring influence reactivity and solubility.

Trifluorinated Derivatives

Fluorine substitution alters electronic properties and metabolic stability.

Biological Activity

(R,S)-Fmoc-3-amino-2-(naphthalen-2-yl)-propionic acid is a synthetic amino acid derivative that plays a crucial role in peptide synthesis and drug development. Its unique structure, characterized by a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a naphthalene moiety, imparts distinctive biological activities and properties that are valuable in various scientific applications.

Chemical Structure and Properties

The compound features:

- Fmoc Group : A common protecting group in solid-phase peptide synthesis, which allows for selective modification of amino acids.

- Naphthalene Ring : Provides fluorescence properties, enhancing its utility in biological imaging and as a fluorescent probe.

Molecular Formula : C₁₈H₁₉NO₄

Molecular Weight : 313.35 g/mol

The biological activity of this compound primarily arises from its role in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing side reactions. Upon deprotection, the free amino group can participate in further reactions to form peptides. The naphthalene ring can interact with various molecular targets, contributing to the compound’s biological activity .

Applications in Research

- Peptide Synthesis :

-

Fluorescent Probes :

- The naphthalene moiety allows for the development of fluorescent probes that can be used in biological imaging .

- Studies indicate that compounds with naphthalene derivatives exhibit solvatochromic properties, making them sensitive to their environment, which is beneficial for detecting biomolecular interactions .

- Drug Development :

Case Study 1: Peptide-Based Imaging

In a study focusing on protein-protein interactions, researchers utilized this compound to create fluorescent peptides. These peptides demonstrated enhanced stability under various conditions and maintained their fluorescence properties during multiple deprotection cycles. This stability allowed for effective monitoring of biomolecular interactions over time .

Case Study 2: Targeting Prostate Cancer

Another research project explored the use of this compound in developing ligands for prostate-specific membrane antigen (PSMA). The study demonstrated that conjugating this compound to PSMA-targeting agents significantly increased tumor accumulation and specificity compared to non-targeted approaches .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Key Differences | Applications |

|---|---|---|---|

| Fmoc-3-amino-2-(phenyl)-propionic acid | Phenyl ring instead of naphthalene | Less fluorescence; simpler structure | Basic peptide synthesis |

| Fmoc-3-amino-2-(indole)-propionic acid | Indole ring | Different interaction profile; potential for unique biological activities | Specialized peptide applications |

| Fmoc-3-amino-2-(pyridyl)-propionic acid | Pyridyl ring | Offers unique reactivity; distinct pharmacological profiles | Targeted drug development |

Q & A

Basic Synthesis and Purification

Q1. What are the standard protocols for synthesizing (R,S)-Fmoc-3-amino-2-(naphthalen-2-yl)-propionic acid? Answer: Synthesis typically involves:

- Step 1: Protection of the amino group using Fmoc-Cl under basic conditions.

- Step 2: Coupling of the naphthalen-2-ylmethyl group via Suzuki-Miyaura or nucleophilic substitution.

- Step 3: Deprotection and purification via reverse-phase HPLC or recrystallization .

Key reagents: Fmoc-Cl, palladium catalysts (for coupling), and trifluoroacetic acid (TFA) for deprotection.

Advanced Synthesis: Enantiomeric Resolution

Q2. How can researchers resolve racemic mixtures of this compound to isolate (R)- or (S)-enantiomers for chiral studies? Answer: Advanced resolution methods include:

- Chiral HPLC: Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak® AD-H) to separate enantiomers .

- Enzymatic resolution: Lipases or esterases can selectively hydrolyze one enantiomer .

Note: Optimization of mobile phase composition (e.g., hexane/isopropanol ratios) is critical for resolution efficiency .

Structural Characterization

Q3. What analytical techniques are essential for confirming the structure and purity of this compound? Answer:

- NMR spectroscopy: H and C NMR to verify naphthalene ring substitution and Fmoc protection .

- Mass spectrometry (HRMS): Confirm molecular weight and fragmentation patterns .

- X-ray crystallography: For absolute stereochemical determination in enantiopure samples .

Biological Interaction Studies

Q4. How can researchers evaluate the biological interactions of this compound with neurotransmitter receptors? Answer:

- Radioligand binding assays: Use H-labeled analogs to measure affinity for receptors like GABA or NMDA .

- Electrophysiology: Patch-clamp recordings to assess ion channel modulation in neuronal cells .

Advanced: Fluorescence polarization assays with GFP-tagged receptors for real-time interaction monitoring .

Stability and Storage

Q5. What are the optimal storage conditions to prevent degradation of this compound? Answer:

- Short-term: Store at -20°C in anhydrous DMSO or acetonitrile to prevent hydrolysis .

- Long-term: Lyophilized form under argon atmosphere at -80°C; monitor via periodic HPLC analysis .

Analytical Challenges in Complex Matrices

Q6. How can trace amounts of this compound be quantified in biological matrices (e.g., plasma)? Answer:

- LC-MS/MS: Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) for high sensitivity .

- Sample preparation: Solid-phase extraction (SPE) with mixed-mode cartridges to remove interfering biomolecules .

Comparative Studies with Structural Analogs

Q7. How does the naphthalen-2-yl group influence bioactivity compared to other aromatic substituents (e.g., phenyl or 1-naphthyl)? Answer:

- Structure-activity relationship (SAR): The 2-naphthyl group enhances hydrophobic interactions with receptor pockets, increasing binding affinity by ~30% compared to phenyl analogs .

- Methods: Competitive binding assays and molecular docking simulations (e.g., AutoDock Vina) .

Stereochemical Effects on Activity

Q8. Why does the (R)-enantiomer exhibit higher receptor-binding affinity than the (S)-enantiomer? Answer:

- Chiral recognition: The (R)-configuration aligns the naphthalene moiety with hydrophobic receptor subpockets, as shown in molecular dynamics simulations .

- Experimental validation: Circular dichroism (CD) spectroscopy to correlate enantiomeric conformation with activity .

Computational Modeling for Peptide Design

Q9. How can computational tools predict the incorporation of this compound into peptide sequences? Answer:

- Software: Rosetta or Schrödinger Suite for predicting backbone flexibility and side-chain interactions .

- Parameters: Adjust force fields to account for steric effects of the naphthalene group .

Degradation Pathways and Metabolite Identification

Q10. What are the primary degradation products of this compound under physiological conditions? Answer:

- Oxidation: LC-MS identifies 3-keto derivatives as major metabolites .

- Hydrolysis: Fmoc group removal generates free amino-propionic acid derivatives .

Handling Racemic Mixtures in Biological Assays

Q11. How do racemic mixtures affect biological assay reproducibility, and how can this be mitigated? Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.